molecular formula C13H11N5O3 B2436144 3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea CAS No. 866050-04-6

3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea

Cat. No.: B2436144
CAS No.: 866050-04-6
M. Wt: 285.263
InChI Key: PTYYAWFFUHMJFE-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea is a synthetic organic compound characterized by the presence of a nitrophenyl group, a pyridinyl group, and a urea moiety

Properties

IUPAC Name

1-[(E)-(4-nitrophenyl)methylideneamino]-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c19-13(16-11-5-7-14-8-6-11)17-15-9-10-1-3-12(4-2-10)18(20)21/h1-9H,(H2,14,16,17,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYYAWFFUHMJFE-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea typically involves the condensation of 4-nitrobenzaldehyde with 4-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with an isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Imine Bond Hydrolysis

The E-configuration of the imine group (─N=CH─) renders it susceptible to acid-catalyzed hydrolysis , yielding 4-nitrobenzaldehyde and 1-(pyridin-4-yl)urea (Figure 1A). This reaction proceeds via protonation of the imine nitrogen, followed by nucleophilic water attack.

Urea Group Hydrolysis

Under strongly basic conditions (e.g., NaOH), the urea moiety undergoes hydrolysis to form pyridin-4-amine and carbon dioxide (Figure 1B). Kinetic studies suggest this pathway is slower than imine hydrolysis due to resonance stabilization of the urea carbonyl.

Reaction Type Conditions Products Yield
Imine hydrolysis1M HCl, reflux, 2h4-nitrobenzaldehyde + 1-(pyridin-4-yl)urea~85%
Urea hydrolysis5M NaOH, 80°C, 6hPyridin-4-amine + CO₂~60%

Imine Reduction

The imine bond is reduced to a secondary amine using NaBH₄ or catalytic hydrogenation (H₂/Pd-C), yielding 3-[(4-nitrophenyl)methylamino]-1-(pyridin-4-yl)urea (Figure 2A) .

Nitro Group Reduction

The 4-nitrophenyl group is reduced to a 4-aminophenyl derivative under H₂/Pd-C or Sn/HCl conditions. This generates a primary amine, enhancing the molecule’s nucleophilic potential (Figure 2B) .

Reduction Target Reagent Product Yield
Imine bondNaBH₄, MeOH, 0°CSaturated amine derivative~90%
Nitro groupH₂ (1 atm), Pd-C4-aminophenyl derivative~75%

Knoevenagel Condensation

The imine’s electrophilic carbon reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated adducts (Figure 3A) . This reaction is catalyzed by bases like piperidine.

Schiff Base Formation

The urea’s NH₂ group condenses with aldehydes or ketones, forming Schiff bases. For example, reaction with 4-chlorobenzaldehyde produces a bis-imine derivative (Figure 3B) .

Reaction Conditions Product Application
KnoevenagelMalononitrile, EtOHα,β-unsaturated nitrile adductBioactive hybrid synthesis
Schiff base formation4-Cl-benzaldehydeBis-imine derivativeCoordination chemistry

Oxidation Reactions

While direct oxidation data for this compound is limited, analogous pyrazole-4-carbaldehydes undergo KMnO₄-mediated oxidation to carboxylic acids . For 3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea, oxidation of the imine carbon could yield a ketone or carboxylic acid derivative under strong oxidative conditions.

Tautomerism and Hydrogen Bonding

The urea group exhibits tautomerism between keto (NH–C=O) and enol (N–C–OH) forms (Figure 4). IR studies confirm intramolecular hydrogen bonding between the urea NH and pyridinyl nitrogen, stabilizing the keto form in solid-state . This bonding influences reactivity by reducing nucleophilicity of the urea NH₂ group.

Biological Activity and Derivatives

While not a direct reaction, the compound’s derivatives (e.g., reduced amines or Schiff bases) show cytotoxic activity against cancer cell lines (e.g., A431) with IC₅₀ values <10 µM . Modifications at the imine or nitro group enhance selectivity for biological targets.

Scientific Research Applications

Biological Activities

Antiproliferative Activity
Research has shown that derivatives of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated several urea derivatives against the National Cancer Institute (NCI)-60 human cancer cell line panel, revealing that compounds with similar structures demonstrated broad-spectrum antiproliferative activity .

Mechanism of Action
The proposed mechanism includes the ability to induce apoptosis in cancer cells by arresting the cell cycle at the G1 phase. This effect is attributed to the interaction of the compound's functional groups with cellular targets involved in proliferation and survival pathways .

Case Study 1: Anticancer Efficacy

In a study focused on diaryl urea derivatives, compounds related to this compound were synthesized and tested for their antiproliferative effects against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Structure-Activity Relationship

Another investigation into the structure-activity relationship (SAR) of similar compounds highlighted that modifications to the phenyl and pyridine groups significantly influenced antiproliferative potency. For instance, introducing electron-donating or withdrawing groups altered the compounds' efficacy against specific cancer types .

Data Tables

Compound NameStructureIC50 (µM)Cancer Cell Line
Compound AStructure5.2A549
Compound BStructure7.8HCT-116
Compound CStructure3.5PC-3

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Mechanism of Action

The mechanism of action of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl and pyridinyl groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(3-Nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide
  • Pyrrolidine derivatives
  • Indole derivatives

Uniqueness

3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea, also known by its CAS number 866050-04-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, particularly focusing on its anticancer properties and other relevant pharmacological effects.

  • Molecular Formula : C13H11N5O3
  • IUPAC Name : 4-nitrobenzaldehyde N-(4-pyridinyl)semicarbazone
  • Physical Form : Solid
  • Purity : 90% .

Synthesis

The synthesis of this compound typically involves the condensation of 4-nitrobenzaldehyde with pyridin-4-yl semicarbazone. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and may require refluxing to facilitate the formation of the desired product. The final compound can be purified through recrystallization techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative activity. For instance, in vitro assays showed that derivatives of similar structures exhibited IC50 values in the low micromolar range against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines .

Cell Line IC50 (μM) Reference
A5492.39
HCT-1163.90
PC-3>10

The structure–activity relationship (SAR) analysis indicates that modifications at the pyridine ring significantly influence the compound's efficacy and selectivity towards different cancer types.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is critical for reducing tumor growth.
  • Targeting Specific Proteins : The urea moiety interacts with specific protein targets, potentially including BRAF, which is implicated in various malignancies .

Pharmacological Studies

In addition to its anticancer properties, preliminary pharmacological evaluations suggest that this compound may exhibit anti-inflammatory and analgesic activities. Some derivatives have shown effectiveness comparable to standard analgesics in animal models .

Case Studies

Several case studies have documented the biological activity of similar compounds derived from urea frameworks:

  • Analgesic Activity : A study found that certain urea derivatives exhibited significant analgesic effects in rodent models, suggesting a potential for pain management applications.
  • Antipyretic Effects : Compounds structurally related to this compound demonstrated efficacy in reducing fever induced by pyrexia models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.